4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrazolopyridine core substituted with a chloro group at position 4 and a cyano group at position 4. This structure confers unique reactivity, making it a versatile intermediate in medicinal and synthetic chemistry. It is synthesized via cyclization reactions, often involving ethyl cyanoacetate and aromatic aldehydes under catalytic conditions (e.g., UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)2) . Its applications span antimalarial, anticancer, and kinase inhibitory agents, with substituents critically influencing bioactivity .
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(1-9)2-10-7-5(6)3-11-12-7/h2-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZIGCGLGORPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-chloropyrazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of the original compound with the chlorine atom replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes to the functional groups attached to the pyrazolopyridine ring.
Scientific Research Applications
Biological Applications
The compound exhibits a wide range of biological activities, making it a candidate for various pharmacological applications. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds demonstrate antimicrobial, anticancer, anticonvulsant, antifungal, and anti-tumor properties. The presence of both indole and pyrazole moieties contributes to these biological effects .
Case Studies:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of synthesized pyrazolo[3,4-b]pyridine derivatives. The results indicated significant activity against various bacterial strains, suggesting potential for development as new antimicrobial agents .
- Anticancer Properties : Another study focused on the synthesis of novel pyrazolo[3,4-b]pyridine derivatives as tyrosine kinase inhibitors (TKIs). These compounds showed promising results in inhibiting cancer cell proliferation in vitro, highlighting their potential as anticancer therapeutics .
- Anticonvulsant Effects : Research into the anticonvulsant properties of similar compounds revealed that certain derivatives exhibited significant protective effects in animal models of epilepsy, indicating a potential pathway for treating seizure disorders .
Recent Research Findings
Recent studies have expanded the understanding of the structural diversity and biological implications of pyrazolo[3,4-b]pyridines. A comprehensive review noted that over 300,000 derivatives have been documented in literature, with ongoing research focusing on optimizing their synthetic pathways and enhancing their biological efficacy .
Table 2: Overview of Biological Activities
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can trigger downstream effects in cellular pathways, leading to the desired biological outcomes, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Position 5: Carboxylate (CO₂Et) derivatives exhibit higher antimalarial activity than cyano (CN) analogs .
- Position 6: Substitution with amino groups (e.g., benzylamino) enhances COX-2 selectivity .
- Bulkier Groups : Triphenyl derivatives (e.g., WRH-2412) show potent anticancer activity due to improved target binding .
Physicochemical Properties
Lipophilicity, molecular weight (MW), and hydrogen bonding capacity vary with substituents:
Key Trends :
- Cyano groups increase polarity but reduce oral bioavailability compared to carboxylates .
- Bulky aryl groups improve lipophilicity, aiding membrane permeability but risking higher molecular weights .
Catalytic Approaches
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)₂ | Solvent-free, 110°C | 84–90 | |
| [bmim][BF4] (ionic liquid) | Room temperature | 70–80 | |
| Phosphorus oxychloride | Reflux in Dowtherm | 84–90 |
Efficiency : Heterogeneous catalysts (e.g., UiO-66) enable solvent-free, high-yield synthesis, whereas ionic liquids offer mild conditions but lower yields .
Substituent-Specific Routes
Pharmacokinetic and Toxicity Profiles
Biological Activity
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS Number: 1373223-60-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its biological activity, structure-activity relationships (SARs), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H3ClN4 |
| Molecular Weight | 178.58 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 443.6 ± 53.0 °C |
| Flash Point | 222.1 ± 30.9 °C |
The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), an important regulator in the immune response and cancer progression. In a study, it was shown that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited TBK1 with an IC50 value as low as 0.2 nM, indicating strong potency against this target . The inhibition of TBK1 leads to reduced interferon signaling, which is crucial in various inflammatory and autoimmune diseases.
Structure-Activity Relationships (SAR)
Research into the SAR of pyrazolo[3,4-b]pyridine derivatives has revealed specific modifications that enhance biological activity:
- Substitution Effects : The presence of electron-withdrawing groups like chlorine at the 4-position enhances the inhibitory activity against TBK1.
- Core Structure : The pyrazolo[3,4-b]pyridine core is essential for maintaining the biological activity, as modifications to this structure often result in loss of potency.
Anticancer Activity
In vitro studies have demonstrated that 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibits antiproliferative effects on various cancer cell lines including A172, U87MG, A375, and Panc0504. The compound was shown to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives against viruses such as HSV-1 (Herpes Simplex Virus Type 1). Compounds derived from this scaffold exhibited significant antiviral activity by inhibiting viral replication in Vero cells with EC50 values indicating effective concentrations for therapeutic use .
Case Studies
- TBK1 Inhibition : A study focused on the development of TBK1 inhibitors utilized 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a lead compound. The results indicated that it effectively inhibited TBK1 signaling pathways in THP-1 and RAW264.7 cells, demonstrating its potential for treating inflammation-related disorders .
- Anticancer Research : In a series of experiments assessing various analogs of pyrazolo[3,4-b]pyridine derivatives, researchers found that certain modifications led to enhanced selectivity and potency against specific cancer cell lines. This research underscores the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with amines (e.g., propylamine) under reflux conditions yields amino-substituted derivatives (69% yield) . Multi-component reactions using catalysts like magnetic nano-catalysts (e.g., Fe₃O₄-based LDH) in EtOH/H₂O under reflux also enable efficient synthesis of structurally diverse derivatives .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and optimize solvent ratios for recrystallization (e.g., aqueous ethanol) .
Q. How can the molecular conformation and crystallographic properties of this compound be analyzed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals planar pyrazolopyridine ring systems with dihedral angles <3° relative to substituents (e.g., phenyl groups). Hydrogen bonding (N–H⋯O) forms centrosymmetric dimers (R₂²(12) motifs), while π-π stacking (3.57 Å) stabilizes crystal packing .
- Data Interpretation : Use refinement software (e.g., CrysAlis PRO) to analyze atomic displacement parameters and bond angles (e.g., C–N–C angles ≈114–121°) .
Q. What physicochemical properties influence the drug-likeness of 4-Chloro-pyrazolo[3,4-b]pyridine derivatives?
- Key Parameters :
| Property | Value/Compliance | Reference |
|---|---|---|
| Molecular Weight (MW) | ~260–500 g/mol | |
| Calculated logP (MLogP) | 3.0–4.15 | |
| Topological PSA | <90 Ų (ideal for oral bioavailability) | |
| Lipinski/Violations | 0–1 (MW >500 may violate) |
- Bioavailability : Use boiled-egg plots (e.g., WLOGP vs. TPSA) to predict gastrointestinal absorption and BBB penetration. Derivatives with MLogP ~4.15 and TPSA <90 Ų typically fall within ideal ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anti-proliferative or antileishmanial activity?
- Methodology : Introduce substituents at the 4-position (e.g., anilino groups) to enhance activity. For example, 3'-diethylaminomethyl derivatives exhibit IC₅₀ = 0.12 µM against Leishmania amazonensis .
- Computational Tools : Perform QSAR modeling using steric (Sterimol L/B₂) and hydrophobic (logP) parameters. Overlay low-energy conformers (AM1 method) onto reference drugs (e.g., amodiaquine) to predict bioactivity .
Q. What experimental strategies resolve contradictions in solubility and bioactivity data across derivatives?
- Case Study : Derivatives with MW >500 may violate Lipinski’s rules but retain bioactivity due to favorable polar surface area (e.g., TPSA = 70–80 Ų) . Use bioavailability radar charts to balance lipophilicity (MLogP 3–4) and molecular size .
- Validation : Compare in vitro assays (e.g., promastigote viability for antileishmanial activity) with computational predictions to identify outliers .
Q. How do hydrogen bonding and π-π interactions influence the stability of pyrazolopyridine crystals?
- Analysis : SC-XRD data show N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize dimers, while π-π stacking (3.57 Å) between phenyl and pyrazole rings extends 3D networks .
- Implications : These interactions correlate with melting points and solubility. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bond vs. van der Waals) .
Q. What catalytic systems enhance regioselectivity in pyrazolopyridine functionalization?
- Advanced Synthesis : Magnetic nano-catalysts (e.g., Fe₃O₄@CoII-LDH) improve yields (>80%) in four-component reactions by facilitating imine formation and cyclization .
- Optimization : Adjust solvent polarity (EtOH/H₂O 1:1) and catalyst loading (5–10 mol%) to control regioselectivity in CN or Cl substitution .
Data Contradiction Analysis
Q. Why do some derivatives exhibit high bioactivity despite violating Lipinski’s rules?
- Resolution : While MW >500 or logP >5 may violate Lipinski’s criteria, extended hydrogen bonding (e.g., N–H donors) and moderate TPSA (<100 Ų) can compensate by enhancing membrane permeability . Validate with permeability assays (e.g., Caco-2 monolayers).
Q. How to reconcile divergent cytotoxicity results in pyrazolopyridine derivatives?
- Factors : Substituent electronegativity (e.g., fluorine at 5-position) may reduce off-target effects. For example, 5-fluoro derivatives show lower cytotoxicity (CC₅₀ >100 µM) while retaining antiviral activity .
- Strategy : Perform dose-response curves across multiple cell lines and correlate with substituent Hammett σ values.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
